Gentamicin C2a sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentamicin C2a sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of the bacterium Micromonospora purpurea. It is part of the gentamicin complex, which includes several related compounds such as gentamicin C1, C1a, C2, and C2b. This compound is particularly effective against Gram-negative bacteria and is used to treat severe infections, including those caused by Pseudomonas aeruginosa .
Vorbereitungsmethoden
Gentamicin C2a sulfate is typically produced through a fermentation process involving Micromonospora purpurea. The fermentation broth is subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the gentamicin components . The synthetic route involves the fermentation of the bacterium, followed by extraction and purification using techniques such as ion-pairing high-performance liquid chromatography (HPLC) and pulsed amperometric detection (PAD) .
Analyse Chemischer Reaktionen
Gentamicin C2a sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often involving halogenated compounds as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Wissenschaftliche Forschungsanwendungen
Gentamicin C2a sulfate has a wide range of scientific research applications:
Wirkmechanismus
Gentamicin C2a sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA (rRNA) and various ribosomal proteins involved in protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Gentamicin C2a sulfate is part of the gentamicin complex, which includes similar compounds such as gentamicin C1, C1a, C2, and C2b. These compounds share a similar structure but differ in their methylation patterns and antimicrobial potency . For instance:
Gentamicin C1: Known for its high antimicrobial activity but also higher toxicity.
Gentamicin C1a: Less nephrotoxic compared to other congeners.
Gentamicin C2: Similar to C2a but with different stereochemistry.
This compound is unique due to its specific methylation pattern, which contributes to its distinct antimicrobial properties and reduced toxicity compared to some of its congeners .
Eigenschaften
CAS-Nummer |
157591-52-1 |
---|---|
Molekularformel |
C20H43N5O11S |
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C20H41N5O7.H2O4S/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-5(2,3)4/h8-19,25-28H,4-7,21-24H2,1-3H3;(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 |
InChI-Schlüssel |
KWJYODNQLVMERY-XDNUEYMDSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O |
Kanonische SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.